lithium;ethenamine

Description

Lithium;ethenamine refers to the lithium acetylide ethylenediamine complex, a coordination compound with the formula LiC≡CH•NH₂CH₂CH₂NH₂ (CAS: 6867-30-7, 39990-99-3). This complex is synthesized by combining lithium acetylide with ethylenediamine (EDA), a primary diamine. The ethylenediamine ligand stabilizes the reactive acetylide ion (C≡C⁻Li⁺), enabling its use in organic synthesis, particularly in nucleophilic addition and alkyne coupling reactions .

Properties

CAS No. |

827022-91-3 |

|---|---|

Molecular Formula |

C2H4LiN |

Molecular Weight |

49.0 g/mol |

IUPAC Name |

lithium;ethenamine |

InChI |

InChI=1S/C2H4N.Li/c1-2-3;/h1-2H,3H2;/q-1;+1 |

InChI Key |

ZGBPFOSCSMIEOV-UHFFFAOYSA-N |

Canonical SMILES |

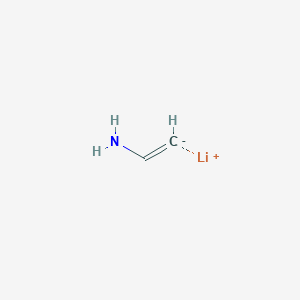

[Li+].[CH-]=CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;ethenamine can be synthesized through several methods. One common method involves the reaction of lithium with ethenamine under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as: [ \text{Li} + \text{CH}_2=\text{CHNH}_2 \rightarrow \text{LiCH}_2=\text{CHNH}_2 ]

Industrial Production Methods

Industrial production of this compound often involves the use of lithium metal and ethenamine in large-scale reactors. The process requires stringent control of temperature and pressure to ensure high yield and purity. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.

Chemical Reactions Analysis

Types of Reactions

Lithium;ethenamine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine compounds.

Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed

Oxidation: Produces lithium oxide and other oxidized derivatives.

Reduction: Results in simpler amines and lithium hydride.

Substitution: Forms various substituted amine compounds depending on the reagents used.

Scientific Research Applications

Lithium;ethenamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.

Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.

Mechanism of Action

The mechanism of action of lithium;ethenamine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate neurotransmitter activity and influence second messenger systems. This compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatases, which play roles in cellular signaling and neuroprotection .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~92.07 g/mol (calculated from components).

- Appearance : Yellow solid .

- Reactivity : Functions as a strong base and acetylide source, often employed in anhydrous conditions due to moisture sensitivity.

Comparison with Similar Compounds

Ethylenediamine (EDA)

CAS : 107-15-3 | Formula : C₂H₈N₂ | Molecular Weight : 60.10 g/mol

Applications :

- Chelating agent for transition metals (e.g., Cu²⁺ in MOF catalysts ).

- Solvent in polymer chemistry.

Comparison : - Unlike the lithium;ethenamine complex, EDA lacks a metal-acetylide component and is primarily a ligand or base.

- EDA-based metal complexes (e.g., Cu-MOFs) exhibit catalytic efficiency in C–S coupling reactions (87% yield under optimized conditions) , whereas this compound is used for acetylide transfers.

Diethylenetriamine (DETA)

CAS : 111-40-0 | Formula : C₄H₁₃N₃ | Molecular Weight : 103.17 g/mol

Applications :

- Epoxy curing agent, corrosion inhibitor .

Comparison : - DETA’s triamine structure provides higher denticity than EDA but lacks the acetylide reactivity of this compound.

- Reactivity with sulfinates: Sodium benzenesulfinate yields 87% product in Cu-MOF catalysis, while potassium analogs are less reactive (16% yield) .

Lithium Amide (LiNH₂)

CAS : 7782-89-0 | Molecular Weight : 28.97 g/mol

Applications :

- Deprotonation of weak acids in organic synthesis.

Comparison : - Lithium amide is a simpler base without acetylide functionality. This compound’s ethylenediamine ligand enhances stability and solubility in nonpolar solvents.

Copper–Organic Frameworks (Cu-MOFs)

Example : Cu₂(OBA)₂(BPY)

Applications :

- Heterogeneous catalysis for C–S coupling (e.g., synthesis of (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine at 87% yield) .

Comparison : - Cu-MOFs operate via radical pathways (confirmed by TEMPO quenching experiments ), while this compound facilitates nucleophilic acetylide transfers.

- Optimal catalyst loading: 10 mol% for Cu-MOFs vs. variable stoichiometry for lithium complexes .

Ethenamine (Vinylamine)

Formula : C₂H₅N | Molecular Weight : 43.07 g/mol

Applications :

- Intermediate in atmospheric degradation of organic compounds .

Comparison : - Ethenamine’s conjugation (N–C=C) leads to bond lengthening (0.0085 Å) but minimal resonance stabilization .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Key Functionality | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound complex | 6867-30-7 | Li⁺, C≡C⁻, EDA ligand | Acetylide transfers, base | Organic synthesis |

| Ethylenediamine (EDA) | 107-15-3 | Bidentate diamine | Metal chelation, solvent | Catalysis, polymers |

| Cu₂(OBA)₂(BPY) MOF | - | Cu²⁺ nodes, organic linkers | Radical-mediated C–S coupling | Heterogeneous catalysis |

| Ethenamine | 75-04-7 | N–C=C conjugation | Atmospheric radical reactions | Environmental chemistry |

Table 2: Reaction Efficiency in C–S Coupling

| Catalyst | Loading (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cu₂(OBA)₂(BPY) MOF | 10 | Chlorobenzene | 87 | |

| Sodium benzenesulfinate | 1.2 eq. | Chlorobenzene | 87 | |

| Potassium benzenesulfinate | 1.5 eq. | Chlorobenzene | 16 |

Research Findings

- Solvent Effects: Chlorobenzene maximizes yields (87%) in Cu-MOF-catalyzed reactions, while n-butanol and ethyl acetate are ineffective .

- Radical Pathways : TEMPO quenching confirms radical intermediates in Cu-MOF catalysis , contrasting with this compound’s ionic mechanisms.

- Thermodynamics : Ethenamine decomposition is endothermic (ΔH = 110.9 kJ/mol) but generates chain-propagating OH radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.